Ethyl (R)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate
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Overview
Description
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its reactivity and protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Bromination: The bromine atom is introduced through a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The ester group is introduced by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The free amine is obtained.
Hydrolysis: The corresponding carboxylic acid is formed.
Scientific Research Applications
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in substitution reactions, while the Boc group can be removed to reveal the reactive amine. These functional groups allow the compound to interact with various molecular targets and pathways in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in organic synthesis.
®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: A serine derivative with similar protective groups.
Uniqueness
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate is unique due to the presence of the bromine atom, which provides additional reactivity for substitution reactions. This makes it a versatile intermediate in organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C13H24BrNO4 |
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Molecular Weight |
338.24 g/mol |
IUPAC Name |
ethyl (2R)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C13H24BrNO4/c1-5-18-11(16)10(8-6-7-9-14)15-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m1/s1 |
InChI Key |
BDZXQUICTFUOKO-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCCCBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(CCCCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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